2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol
Description
2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol is a tertiary amine derivative featuring a bifunctional aromatic core and polar hydroxyethyl groups. Its molecular structure comprises a 3-phenylphenyl (biphenyl) moiety linked via a methylene bridge to a nitrogen atom, which is further substituted with two 2-hydroxyethyl groups (IUPAC name: this compound). This configuration imparts amphiphilic properties, balancing aromatic hydrophobicity with the hydrophilic nature of ethanolamine derivatives.
Properties
CAS No. |
817165-06-3 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
2-[2-hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol |
InChI |
InChI=1S/C17H21NO2/c19-11-9-18(10-12-20)14-15-5-4-8-17(13-15)16-6-2-1-3-7-16/h1-8,13,19-20H,9-12,14H2 |
InChI Key |
XYYWPQCIUJKCTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CN(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally proceeds via nucleophilic substitution and alkylation reactions involving 3-phenylphenylmethylamine and 2-bromoethanol or related hydroxyethyl halides.
Step 1: Alkylation of 3-phenylphenylmethylamine
The primary amine (3-phenylphenylmethylamine) is reacted with 2-bromoethanol under reflux conditions in an aprotic solvent such as toluene. Triethylamine is commonly used as a base to neutralize the hydrogen bromide generated during the reaction. This step introduces the first hydroxyethyl substituent on the nitrogen, yielding a secondary amine intermediate.Step 2: Introduction of the second hydroxyethyl group
Further alkylation with 2-bromoethanol under similar conditions converts the secondary amine to the tertiary amine with two hydroxyethyl substituents, completing the synthesis of the target compound.Purification
The crude product is purified by column chromatography, typically using reverse-phase C18 columns with acetonitrile/water gradients, or by recrystallization in ethyl acetate to achieve high purity (>98%). Analytical methods such as HPLC and NMR confirm purity and structure.
Industrial Production Considerations
Industrial scale synthesis emphasizes optimized reaction conditions to maximize yield and purity. Key factors include:
- Use of stoichiometric control to minimize side products.
- Temperature regulation to avoid decomposition of hydroxyethyl groups.
- Efficient removal of inorganic salts and unreacted starting materials via distillation or recrystallization.
- Quality control using chromatographic and spectroscopic techniques.
Analytical Techniques for Preparation Validation
- High Performance Liquid Chromatography (HPLC): Used to confirm purity (>98%) with C18 columns and UV detection at 254 nm.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR confirm the chemical environment of hydroxyethyl and aromatic protons and carbons.
- Fourier Transform Infrared Spectroscopy (FT-IR): Identification of characteristic amine (–NH) and hydroxyl (–OH) stretching vibrations (~3300 cm⁻¹).
- Mass Spectrometry (ESI-MS): Molecular ion peaks and fragmentation patterns confirm molecular weight and structure.
- Thin Layer Chromatography (TLC): Monitoring reaction progress during synthesis.
Summary Table of Preparation Parameters
| Parameter | Description | Optimal Conditions | Notes |
|---|---|---|---|
| Starting Material | 3-Phenylphenylmethylamine | Commercially available or synthesized | Purity affects final yield |
| Alkylating Agent | 2-Bromoethanol | Stoichiometric excess (1.1–1.5 eq) | Ensures complete substitution |
| Solvent | Toluene or similar aprotic solvent | Reflux temperature (~110°C) | Facilitates nucleophilic substitution |
| Base | Triethylamine | Equimolar to alkylating agent | Neutralizes HBr byproduct |
| Reaction Time | 6–12 hours total (stepwise) | Monitored by TLC | Ensures completion |
| Purification | Column chromatography or recrystallization | Reverse-phase C18, ethyl acetate | Achieves >98% purity |
| Analytical Validation | HPLC, NMR, FT-IR, MS | Confirm structure and purity | Required for research use |
Chemical Reactions Analysis
Types of Reactions
2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as aldehydes, ketones, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs and functional derivatives to highlight key differences in molecular composition, substituents, and applications:
Key Observations:
Structural Diversity: The target compound’s biphenylmethyl group distinguishes it from aliphatic analogs like oleylamine ethoxylate or ethylenediamine derivatives . This aromaticity may enhance π-π stacking interactions in drug design or materials science. Compared to CVT-313, which incorporates a purine ring, the target lacks heterocyclic motifs but shares the bis(2-hydroxyethyl)amino group, suggesting divergent biological targeting .
Physicochemical Properties: Enthalpy data for 2-((2-[(2-Hydroxyethyl)amino]ethyl)amino)ethanol (ΔvapH° = 106.4 kJ/mol) indicate strong intermolecular hydrogen bonding, a trait likely shared with the target compound . Oleylamine ethoxylate’s higher molecular weight (367.60 g/mol) and long alkyl chain confer superior lipophilicity, making it suitable for lipid-based formulations .
Applications: Surfactant Potential: The target’s biphenyl group may stabilize micelles in aqueous solutions, similar to oleylamine ethoxylate’s role in mRNA delivery systems . Pharmaceutical Relevance: Analogous compounds like CVT-313 demonstrate the utility of hydroxyethylamino groups in kinase inhibition, suggesting possible bioactivity for the target .
Research Findings and Data Gaps
- Synthesis Routes: No direct synthesis methods for the target compound are described in the evidence. However, Schiff base formation (as in ) or alkylation of ethanolamine derivatives () could be plausible pathways.
- Thermodynamic Data : Enthalpy values (e.g., ΔvapH°, ΔfusH) for the target remain uncharacterized, necessitating experimental validation.
- Biological Activity : While CVT-313 highlights kinase inhibition , the target’s biphenyl group may confer distinct interactions with aromatic receptors or enzymes, warranting further study.
Biological Activity
The compound 2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 273.37 g/mol
- IUPAC Name : this compound
This compound features a hydroxyethyl group, an amino group, and a phenyl substituent, which may contribute to its pharmacological properties.
Research indicates that this compound exhibits several biological activities, primarily through its interactions with various biological targets:
- Neuroprotective Effects : The compound has been studied for its potential neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to inhibit apoptosis in neuronal cells and modulate inflammatory responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in vitro, particularly by downregulating pro-inflammatory cytokines.
Case Studies
-
Neuroprotection in Animal Models :
- A study evaluated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Mice treated with the compound showed significant improvements in cognitive function compared to controls, along with reduced levels of amyloid-beta plaques.
-
Antimicrobial Screening :
- In vitro assays were conducted to assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli at concentrations of 50 μg/mL.
-
Inflammation Reduction in Cell Cultures :
- Human macrophage cell lines treated with the compound exhibited decreased levels of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS), indicating anti-inflammatory effects.
Summary of Biological Activities
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Activity Implication |
|---|---|
| Hydroxyethyl group | Enhances solubility and bioavailability |
| Amino group | Potential target for receptor binding |
| Phenyl substitution | Influences interaction with biological targets |
Q & A
Q. What are the optimized synthetic routes for 2-[2-hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol, and how can purity be ensured?
The synthesis of this compound can be adapted from methods for structurally similar amines. A two-step approach is often effective:
- Step 1 : Alkylation of 3-phenylphenylmethylamine with 2-bromoethanol under reflux in toluene, using triethylamine as a base to neutralize HBr byproducts. This achieves moderate yields (~70–88%) .
- Step 2 : Purification via column chromatography (e.g., C18 reverse-phase with acetonitrile/water gradients) or recrystallization in ethyl acetate to remove unreacted intermediates .
- Purity Validation : Use HPLC (C18 column, UV detection at 254 nm) and NMR (e.g., integration of hydroxyl and aromatic proton signals) to confirm >98% purity .
Q. How can the physicochemical properties of this compound be characterized for research applications?
Key analyses include:
- Solubility : Test in polar (water, DMSO) and nonpolar solvents (hexane) to determine compatibility with biological assays. Hydroxyethyl groups likely enhance aqueous solubility compared to non-hydroxylated analogs .
- Stability : Accelerated degradation studies under varying pH (e.g., 1.2 for gastric fluid, 7.4 for blood) and temperatures (4°C, 25°C, 40°C) to identify storage conditions .
- Spectroscopic Data : FT-IR for amine (–NH) and hydroxyl (–OH) stretches (~3300 cm⁻¹); ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. What mechanisms underlie its potential biological activity, and how can they be experimentally validated?
The compound’s tertiary amine and hydroxyl groups suggest interactions with biological targets via hydrogen bonding and hydrophobic effects.
- Enzyme Inhibition : Use fluorescence polarization assays to measure binding affinity to enzymes like kinases or proteases. Compare IC₅₀ values against known inhibitors .
- Anticancer Activity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Follow up with flow cytometry to detect apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
- Receptor Modulation : Radioligand binding assays (e.g., for GPCRs) can identify agonist/antagonist effects. Molecular docking simulations (AutoDock Vina) may predict binding modes to receptors like serotonin or dopamine transporters .
Q. How should researchers address contradictions in reported biological data for this compound?
Discrepancies in activity (e.g., varying IC₅₀ across studies) may arise from:
- Experimental Models : Differences in cell lines (e.g., overexpression of efflux pumps in multidrug-resistant lines) or enzyme isoforms.
- Purity and Stereochemistry : Impurities (<95%) or racemic mixtures can skew results. Validate chirality via chiral HPLC or X-ray crystallography .
- Assay Conditions : Optimize buffer pH, ionic strength, and co-factor concentrations to replicate physiological environments .
Q. What strategies improve yield in large-scale synthesis without compromising purity?
- Catalyst Optimization : Replace triethylamine with polymer-supported bases (e.g., PS-BEMP) for easier separation and reduced byproducts .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 2 hours to 30 minutes) while maintaining >85% yield .
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time .
Q. How can computational methods enhance the design of derivatives with improved activity?
- QSAR Modeling : Train models on existing bioactivity data to predict substituent effects (e.g., electron-withdrawing groups on the phenyl ring for enhanced receptor binding) .
- MD Simulations : Analyze stability of compound-receptor complexes over 100-ns trajectories to prioritize derivatives with low binding free energies .
Methodological Considerations
Q. What analytical techniques are critical for resolving structural ambiguities in derivatives?
- 2D NMR : HSQC and HMBC to assign quaternary carbons and confirm connectivity of the hydroxyethyl and biphenyl groups .
- X-Ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks in single crystals grown via vapor diffusion .
Q. How can researchers mitigate stability issues during long-term storage?
- Lyophilization : Freeze-dry the compound under inert atmosphere (argon) to prevent oxidation.
- Additives : Include antioxidants (0.1% BHT) in stock solutions stored at –80°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
